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Compound of Interest

Compound Name: Trimethyl orthovalerate

Cat. No.: B104153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trimethyl orthovalerate, a

versatile orthoester utilized as a key intermediate in various organic syntheses. This document

collates its fundamental physicochemical properties, detailed experimental protocols for its

synthesis and analysis, and a discussion of its primary applications.

Core Properties and Data
Trimethyl orthovalerate, also known as 1,1,1-trimethoxypentane, is a colorless liquid with the

empirical formula C8H18O3.[1] It is recognized for its role as a precursor and building block in

the synthesis of more complex molecules, including pharmaceuticals and fragrances.[2]

Physicochemical Data Summary
The quantitative properties of trimethyl orthovalerate are summarized in the table below for

easy reference and comparison.
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Property Value Reference(s)

Molecular Weight 162.23 g/mol [1][3][4]

Molecular Formula C8H18O3 [1][3][4]

CAS Number 13820-09-2 [1][4]

Density 0.941 g/mL at 25 °C [1]

Boiling Point 164-166 °C [1]

Flash Point 42 °C (107.6 °F) - closed cup [1]

Refractive Index n20/D 1.410 [1]

Purity (typical) ≥97% (GC) [1]

Appearance Colorless liquid [4]

Synthesis and Experimental Protocols
The primary route for synthesizing trimethyl orthovalerate is a variation of the Pinner reaction,

which involves the acid-catalyzed reaction of a nitrile with an alcohol.[5][6] In this case,

valeronitrile reacts with methanol in the presence of an acid catalyst.

Experimental Protocol: Pinner Synthesis of Trimethyl
Orthovalerate
This protocol is adapted from a greener Pinner synthesis methodology for trimethyl orthoesters.

[3][5]

Materials:

Valeronitrile

Methanol (anhydrous)

Hydrogen chloride (gas)

Ethyl acetate
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Sodium sulfate (anhydrous)

Sodium bicarbonate (aqueous solution)

Equipment:

Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and

thermometer

Ice bath

Vacuum pump

Rotary evaporator

Distillation apparatus

Procedure:

Imidate Hydrochloride Formation:

In a three-neck flask, combine valeronitrile and a moderate excess of methanol (e.g., 3

molar equivalents).

Cool the mixture to 0-5 °C using an ice bath.

Slowly bubble anhydrous hydrogen chloride gas through the stirred mixture. Monitor the

temperature to ensure it remains below 5 °C. The introduction of HCl is typically carried

out over several hours.

After the addition of HCl is complete, allow the mixture to stir at 5 °C for an additional 20-

24 hours.

Remove the volatile components (excess methanol and HCl) under vacuum at a

temperature kept below 10 °C. The resulting product is the imidate hydrochloride salt,

which should appear as a white solid.[3]

Methanolysis to Orthoester:
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To the crude imidate hydrochloride, add an excess of methanol.

Warm the mixture to between 25-65 °C and stir. The methanolysis of the imidate salt will

proceed to form trimethyl orthovalerate.[3][5]

Work-up and Purification:

After the reaction is complete (monitored by GC), cool the mixture and neutralize it with a

saturated aqueous solution of sodium bicarbonate.

Extract the aqueous phase with ethyl acetate (2 x 20 mL).[3]

Combine the organic extracts and dry them over anhydrous sodium sulfate.[3]

Filter the drying agent and remove the solvent using a rotary evaporator.[3]

The crude product, a pale yellow liquid, is then purified by distillation to yield pure

trimethyl orthovalerate (58% isolated yield reported in a similar synthesis).[3]

Synthesis Workflow Diagram
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Step 1: Imidate Formation

Step 2: Methanolysis & Purification

Valeronitrile + Methanol

Anhydrous HCl (gas)

Stir at 0-5°C for 24h

Slow bubbling

Vacuum removal of volatiles

Imidate Hydrochloride Salt

Add excess Methanol
Warm to 25-65°C

Proceed to Methanolysis

Neutralize with NaHCO3

Extract with Ethyl Acetate

Dry over Na2SO4

Rotary Evaporation

Distillation

Trimethyl Orthovalerate

Click to download full resolution via product page

Caption: Pinner synthesis workflow for trimethyl orthovalerate.
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Analytical Protocols
Characterization and purity assessment of trimethyl orthovalerate are typically performed

using standard analytical techniques.

Gas Chromatography (GC)
Gas chromatography is the standard method for determining the purity of trimethyl
orthovalerate.[1] A GC-FID (Flame Ionization Detector) system is suitable for quantitative

analysis.

Suggested GC-FID Protocol:

Column: A non-polar or mid-polarity column, such as a PTA-5 (similar to a DB-5 or HP-5), is

recommended.

Injector Temperature: 180-200 °C

Detector Temperature: 180-250 °C

Oven Program: Start at an initial temperature of ~80 °C, hold for 1-2 minutes, then ramp up

to a final temperature of ~200 °C at a rate of 10-20 °C/min.

Carrier Gas: Helium or Hydrogen.

Injection: A split injection is appropriate, with a split ratio around 100:1.

Sample Preparation: Dilute the trimethyl orthovalerate sample in a suitable solvent like

ethyl acetate. For quantitative analysis, an internal standard method can be employed.

Spectroscopic Characterization
Spectroscopic data is essential for structural confirmation.

Nuclear Magnetic Resonance (NMR):

¹H NMR: Will show characteristic peaks for the three equivalent methoxy groups and the

aliphatic chain of the valerate moiety.
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¹³C NMR: Will show distinct signals for the quaternary orthoester carbon, the methoxy

carbons, and the carbons of the pentyl group.

Mass Spectrometry (MS): GC-MS analysis can confirm the molecular weight and provide a

characteristic fragmentation pattern for the molecule.[1]

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-O stretching

frequencies for the ether linkages and C-H stretching for the alkyl groups.[1]

Signaling Pathways
As a synthetic organic intermediate, trimethyl orthovalerate is not known to be involved in

biological signaling pathways. Its utility lies in its chemical reactivity as a protecting group for

carboxylic acids or as a precursor in the synthesis of other molecules, rather than in direct

interaction with biological systems or signaling cascades. Its applications are primarily in the

fields of organic synthesis, pharmaceuticals, and polymer chemistry as a building block.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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